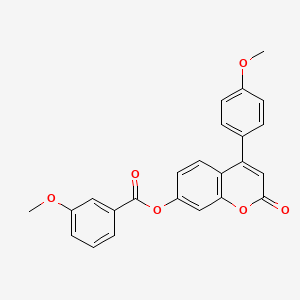![molecular formula C16H10Cl2O3 B11153486 7-[(2,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153486.png)
7-[(2,4-dichlorobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chromenone core substituted with a 2,4-dichlorophenylmethoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromenone scaffold. The 2,4-dichlorophenylmethoxy group is then introduced through a nucleophilic substitution reaction using 2,4-dichlorophenylmethanol and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the chromenone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Quinones derived from the chromenone core.
Reduction: Reduced chromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
- 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H)-pyridone
Uniqueness
7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C16H10Cl2O3 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-4-1-11(14(18)7-12)9-20-13-5-2-10-3-6-16(19)21-15(10)8-13/h1-8H,9H2 |
InChI Key |
PBMNHLDCVXMZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153412.png)
![2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11153417.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B11153418.png)

![7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11153432.png)
![ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153439.png)
![N~5~-carbamoyl-N~2~-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B11153440.png)
methanone](/img/structure/B11153455.png)
![4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11153458.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide](/img/structure/B11153459.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside](/img/structure/B11153462.png)
![3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11153470.png)
![(3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11153481.png)
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11153488.png)
